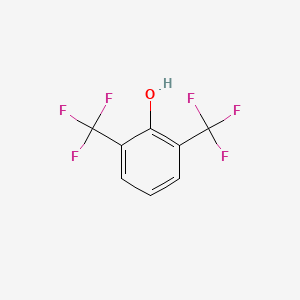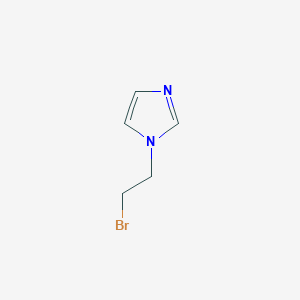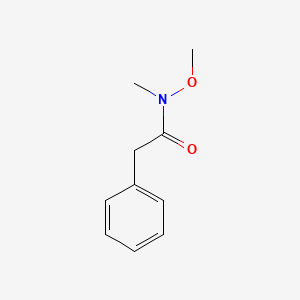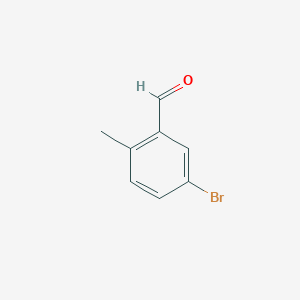
2-(2-ブロモ-5-メトキシフェニル)エタノール
概要
説明
2-(2-Bromo-5-methoxyphenyl)ethanol (2-BMPE) is an organic compound that has a wide range of applications in the scientific and medical fields. It is a phenolic compound that has a unique structure, which gives it a variety of properties that make it useful in a variety of experiments and research.
科学的研究の応用
化学的性質と保管
“2-(2-ブロモ-5-メトキシフェニル)エタノール”は、分子量が231.09の液体化合物です . CAS番号は75534-35-9です . この化合物は、常温の乾燥した場所に保管する必要があります .
新規ビシナルハロエーテルの合成
この化合物は、マロノニトリル基を有する2つの新規ビシナルハロエーテルの合成に使用されてきました . これらは、2-ブロモ-2-(メトキシ(フェニル)メチル)マロノニトリルと2-ヨード-2-(メトキシ(フェニル)メチル)マロノニトリルです . これらの化合物は、有機合成におけるビルディングブロックになる可能性があります .
オレフィンの二官能化
この化合物は、オレフィンの二官能化に使用されてきました . このプロセスは、豊富で安価な原料から分子を迅速に複雑化させる魅力的な戦略です .
β, β-ジシアノスチレン誘導体の合成
“2-(2-ブロモ-5-メトキシフェニル)エタノール”は、β, β-ジシアノスチレン誘導体の合成に使用されてきました . これらの誘導体は、医薬品や天然物の骨格構造に変換可能な多官能基を含む反応原料の一種です .
ルストロンボパグの重要な前駆体
(S)-1-(3′-ブロモ-2′-メトキシフェニル)エタノールは、“2-(2-ブロモ-5-メトキシフェニル)エタノール”の誘導体であり、ルストロンボパグの合成における重要な前駆体です .
酵素合成
この化合物は、酵素合成に使用されてきました . Novosphingobium aromaticivorans由来のカルボニルレダクターゼ(CBR)は、100 g/Lの1aを(S)-1bに完全に変換することができました .
作用機序
Mode of Action
The mode of action of 2-(2-Bromo-5-methoxyphenyl)ethanol is currently unknown due to the lack of research on this specific compound . The compound’s interactions with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
生化学分析
Biochemical Properties
2-(2-Bromo-5-methoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the enzyme cytochrome P450 1A2 . This interaction can affect the metabolism of other compounds that are substrates of this enzyme. Additionally, 2-(2-Bromo-5-methoxyphenyl)ethanol has been shown to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier .
Cellular Effects
The effects of 2-(2-Bromo-5-methoxyphenyl)ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to alterations in the metabolism of drugs and endogenous compounds, thereby impacting cellular homeostasis . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
At the molecular level, 2-(2-Bromo-5-methoxyphenyl)ethanol exerts its effects through various mechanisms. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to a decrease in the metabolism of CYP1A2 substrates, resulting in increased levels of these compounds in the body. Additionally, 2-(2-Bromo-5-methoxyphenyl)ethanol may interact with other biomolecules, leading to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromo-5-methoxyphenyl)ethanol can change over time. The compound is relatively stable when stored in a sealed, dry environment at room temperature . Its stability and activity may decrease over time due to degradation processes. Long-term studies have shown that prolonged exposure to 2-(2-Bromo-5-methoxyphenyl)ethanol can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Bromo-5-methoxyphenyl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of CYP1A2 activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
2-(2-Bromo-5-methoxyphenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, leading to its metabolism and subsequent formation of metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with CYP1A2 also suggests potential effects on the metabolism of other compounds that are substrates of this enzyme .
Transport and Distribution
Within cells and tissues, 2-(2-Bromo-5-methoxyphenyl)ethanol is transported and distributed through various mechanisms. It has high gastrointestinal absorption and can permeate the blood-brain barrier . This suggests that the compound can be distributed to different tissues, including the brain. Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(2-Bromo-5-methoxyphenyl)ethanol can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its interaction with enzymes such as CYP1A2 suggests that it may localize to the endoplasmic reticulum, where these enzymes are typically found . This localization can affect the compound’s ability to interact with other biomolecules and exert its biochemical effects.
特性
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWURWGRQEAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440775 | |
| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75534-35-9 | |
| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)



![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)




